molecular formula C18H24N2O5 B2438651 Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate CAS No. 1338676-41-7

Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate

Cat. No. B2438651
CAS RN: 1338676-41-7
M. Wt: 348.399
InChI Key: NOLNSWMCAVAFHV-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .


Synthesis Analysis

The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Molecular Structure Analysis

The molecule of this compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .


Physical And Chemical Properties Analysis

The compound has a melting point of 114.0 to 118.0 °C, a predicted boiling point of 492.8±35.0 °C, and a predicted density of 1.14±0.1 g/cm3 . It is stored in a sealed, dry environment, preferably in a freezer, under -20°C .

Safety and Hazards

The compound is classified under GHS07, with a warning label. It can cause skin irritation (H315) and serious eye irritation (H319). Precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

The compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds . Due to its easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery . Therefore, it can be expected that this compound will continue to be of interest in future research and development in the field of medicinal chemistry.

properties

IUPAC Name

tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-8-6-19(7-9-20)11-14(21)13-4-5-15-16(10-13)24-12-23-15/h4-5,10H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLNSWMCAVAFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate

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